Selectivity Index Against DPP-IV: UAMC-1110 Delivers >23,000-Fold Discrimination Compared to Talabostat
UAMC-1110 exhibits an IC50 greater than 10 µM against recombinant human DPP-IV, while inhibiting FAP with an IC50 of 0.43 nM, yielding a calculated selectivity index (SI = IC50_DPP-IV / IC50_FAP) exceeding 23,000 [1]. In marked contrast, the boronic acid-based FAP inhibitor talabostat (Val-boroPro, PT-100) is a potent dual inhibitor of both FAP and DPP-IV with a reported Ki of approximately 0.18 nM for DPP-IV, resulting in an SI approaching 1 [2]. This three-orders-of-magnitude difference in selectivity means that at concentrations required for complete FAP engagement, talabostat would simultaneously inhibit DPP-IV, potentially leading to the off-target toxicities that contributed to its clinical withdrawal, whereas UAMC-1110 spares DPP-IV activity.
| Evidence Dimension | Selectivity for FAP over DPP-IV |
|---|---|
| Target Compound Data | FAP IC50 = 0.43 ± 0.02 nM; DPP-IV IC50 > 10,000 nM; SI > 23,000 |
| Comparator Or Baseline | Talabostat: DPP-IV Ki ≈ 0.18 nM; SI ≈ 1 |
| Quantified Difference | UAMC-1110 displays >23,000-fold selectivity vs talabostat (~1-fold) |
| Conditions | Recombinant human FAP and DPP-IV enzyme inhibition assays; UAMC-1110 data from Moon et al. 2021 (Theranostics) Table 2; talabostat data from Cunningham et al. 2005 |
Why This Matters
Procurement of UAMC-1110 over talabostat eliminates DPP-IV-mediated off-target activity, a critical requirement for FAP-specific pharmacological studies and radiotracer development where DPP-IV cross-reactivity would confound imaging specificity and therapeutic index.
- [1] Moon ES, et al. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time. Theranostics. 2021; 11(15): 7312–7329. Table 2. doi:10.7150/thno.60760 View Source
- [2] Cunningham CC. Talabostat. Expert Opin Investig Drugs. 2007;16(9):1459-1465. doi:10.1517/13543784.16.9.1459 View Source
